1-(3-Chloropropyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

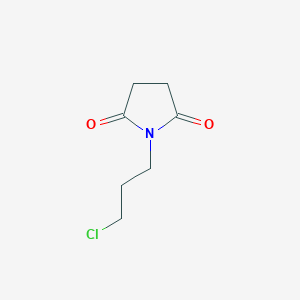

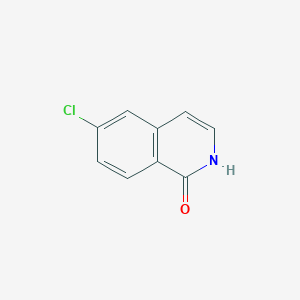

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 116445-61-5 . It has a molecular weight of 175.61 and its IUPAC name is 1-(3-chloropropyl)-2,5-pyrrolidinedione .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized and their biological activity was evaluated .Molecular Structure Analysis

The molecular structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Chloropropyl)pyrrolidine-2,5-dione are not detailed in the search results, pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a solid at room temperature . Its molecular formula is C7H10ClNO2 .Scientific Research Applications

Synthesis of Derivatives

1-(3-Chloropropyl)pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,4-dione (tetramic acid), has been explored in various synthetic processes. For instance, Mulholland, Foster, and Haydock (1972) describe the synthesis of pyrrolidine-2,4-diones and their derivatives, highlighting methods for obtaining these compounds, which are analogous to 1-(3-Chloropropyl)pyrrolidine-2,5-dione (Mulholland, Foster, & Haydock, 1972).

Molecular and Crystal Structure Analysis

Research on molecular and crystal structures of pyrrolidine-2,5-dione derivatives provides insight into their chemical properties. Ratajczak-Sitarz et al. (1990) investigated the molecular and crystal structure of a pyrrolidine-2,5-dione derivative, offering a deeper understanding of its chemical characteristics (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).

Dipeptide Analogues and Organic Synthesis

Hosseini et al. (2006) explored the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showing how pyrrolidine-2,4-diones can be used to create dipeptide analogues. This research demonstrates the compound's role in organic synthesis and peptide analog development (Hosseini, Kringelum, Murray, & Tønder, 2006).

Thermodynamic and Kinetic Factors in Organic Chemistry

Yan et al. (2018) focused on the conversion of dihydropyrrolidine-2,5-dione to maleimide, revealing the thermodynamic and kinetic factors influencing this reaction. Such studies are crucial for understanding the properties of pyrrolidine derivatives in organic synthesis (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).

Luminescent Polymers and Material Science

In the field of material science, Zhang and Tieke (2008) synthesized polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating the compound's utility in creating highly luminescent materials. This research extends the applications of pyrrolidine-2,5-dione derivatives into new areas like polymer chemistry and material science (Zhang & Tieke, 2008).

Corrosion Inhibition

The compound's derivatives have also been investigated for their potential in corrosion inhibition. Zarrouk et al. (2015) studied the inhibitive action of 1H-pyrrole-2,5-dione derivatives against carbon steel corrosion, revealing significant inhibition efficiency. This suggests potential applications in industrial corrosion protection (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 1-(3-Chloropropyl)pyrrolidine-2,5-dione were not found in the search results, the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their versatility and potential for the treatment of various diseases .

properties

IUPAC Name |

1-(3-chloropropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXFHKNBQFGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588508 |

Source

|

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

CAS RN |

116445-61-5 |

Source

|

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)